Isothiazole-5-sulfinic acid

Synthetic Chemistry Heterocyclic Chemistry Sulfur Chemistry

Standard sulfonic acids block access to sulfinate/sulfinamide libraries. Isothiazole-5-sulfinic acid delivers the unique -SO₂H handle required for one-pot sulfinylation, enabling scaffold-hopping from thiazole bioactives. Key for HTS library synthesis where electronic profile dictates biological outcomes. - **Reactivity**: Direct precursor to sulfonyl chlorides, sulfonamides, thioethers (not possible from -SO₃H analogs). - **Application**: Strategic building block for antiproliferative 5-substituted isothiazole dioxides. - **Process Note**: Requires pH-neutral conditions; avoid extreme acidic/basic quenches to prevent degradation (differentiates from robust -SO₃H).

Molecular Formula C3H3NO2S2
Molecular Weight 149.20 g/mol
Cat. No. B12962515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazole-5-sulfinic acid
Molecular FormulaC3H3NO2S2
Molecular Weight149.20 g/mol
Structural Identifiers
SMILESC1=C(SN=C1)S(=O)O
InChIInChI=1S/C3H3NO2S2/c5-8(6)3-1-2-4-7-3/h1-2H,(H,5,6)
InChIKeyDKYJKZJGYHAWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazole-5-sulfinic Acid Overview


Isothiazole-5-sulfinic acid is a specialized heterocyclic building block featuring a sulfinic acid (-SO₂H) group directly attached to the 5-position of an isothiazole ring [1]. Its core scaffold is a five-membered aromatic system containing adjacent nitrogen and sulfur heteroatoms, a structure known for diverse biological activities [2]. As a reactive synthon, it serves as a key intermediate for introducing 5-substituted isothiazole motifs into more complex molecular architectures, enabling exploration of chemical space inaccessible via other functional handles [1]. The presence of the sulfinic acid group offers unique reactivity, serving as a precursor to sulfonyl chlorides, sulfonamides, and thioethers [1].

Synthon Role

Introduces 5-substituted isothiazole motifs via sulfinic acid reactivity

Transformations

Supports sulfinamide and sulfinate ester synthesis pathways

Process Requirement

Requires pH-controlled reaction conditions for optimal handling

Class-level stability context; verify for specific protocol

Isothiazole-5-sulfinic Acid Substitution Risks


Isothiazole-5-sulfinic acid cannot be generically substituted with other isothiazole derivatives or alternative sulfinic acids due to its unique combination of functional group reactivity and heterocyclic framework. The sulfinic acid moiety (-SO₂H) imparts distinct reactivity compared to its oxidized sulfonic acid (-SO₃H) or reduced thiol (-SH) counterparts, enabling specific transformations like sulfinylation . The isothiazole ring's electronic properties, dictated by the adjacent nitrogen and sulfur atoms, differ fundamentally from those of its isomers like thiazole or other azoles (e.g., pyrazole, imidazole), leading to divergent reactivity in subsequent coupling or cyclization steps [1]. This confluence of properties directly impacts the synthetic route efficiency, the stability of intermediates, and the final purity profile of the target compound. Therefore, a decision to substitute this specific building block must be based on empirical, quantitative data demonstrating equivalent performance in the intended application; a lack of such data introduces unacceptable synthetic risk.

Target Isothiazole-5-sulfinic acid: reactive S(IV) synthon for sulfinate/sulfinamide formation
Risk if Substituted Sulfonic acid analog lacks nucleophilic reactivity; may halt sulfinylation-dependent routes
Target Isothiazole ring electronics drive distinct binding and reactivity vs. thiazole isomers
Risk if Substituted Thiazole analog may shift interaction profile; class-level inference suggests core-hopping mismatch
Target Narrow pH stability window; stable at neutral pH, degrades under extremes
Risk if Substituted Broad-pH-tolerant sulfonic acid may mask process sensitivity; reaction design may not transfer

Isothiazole-5-sulfinic Acid: Evidence & Comparisons


Sulfinic vs. Sulfonic Acid Synthetic Potential

Isothiazole-5-sulfinic acid offers a strategic advantage over its more common oxidized analog, isothiazole-5-sulfonic acid. While direct comparative data for the parent isothiazole system is scarce, a key class-level inference can be drawn from established sulfinic acid reactivity. Sulfinic acids are versatile nucleophiles that can be selectively O-sulfinylated to form sulfinates, which are valuable intermediates for further transformations like the synthesis of sulfoxides and sulfones . In contrast, sulfonic acids are generally considered dead-end synthons for these transformations due to the poor leaving group ability of the sulfonate and the low electrophilicity of the sulfur center. This difference in synthetic potential is a critical factor in route design .

Sulfinic vs. Sulfonic Synthon Potential
Class-level inference
Capable of O-sulfinylation to sulfinates; sulfonic acid is a dead-end synthon for these transformations
Supports synthetic route design for S(IV) targets
No quantitative yield data for direct isothiazole comparison
Synthetic Chemistry Heterocyclic Chemistry Sulfur Chemistry

Isothiazole vs. Thiazole Ring Electronics

The electronic properties of the isothiazole ring, defined by the adjacent 1,2-relationship of nitrogen and sulfur, create a distinct reactivity profile compared to its isomer, thiazole (1,3-relationship). This difference is critical when the 5-position is functionalized. Quantitative computational studies on substituted isothiazole analogs as MEK-1 kinase inhibitors reveal that the isothiazole core enables specific binding interactions, including hydrogen bonding with the backbone NH of Val211 and Met212 in the kinase hinge region, which is a different interaction pattern than typically observed with thiazole-based inhibitors [1]. While this data is for more complex analogs, it class-level infers that the electronic distribution and resulting reactivity of a 5-substituted isothiazole will differ from that of a 5-substituted thiazole.

Isothiazole vs. Thiazole Electronics
Modeling context
Isothiazole analogs form H-bonds with Val211/Met212 in MEK-1 hinge; distinct from thiazole interaction pattern
Supports core-hopping strategy evaluation
Molecular docking on 50 substituted analogs; class-level inference
Computational Chemistry Heterocyclic Chemistry Medicinal Chemistry

pH-Dependent Stability Profile

While quantitative stability data under controlled experimental conditions is not available in the public domain, a key class-level inference regarding its physical properties can be made. Isothiazole-5-sulfinic acid is reported to exhibit stability under neutral pH conditions but is known to degrade under extreme acidic or basic environments . This contrasts with many common sulfonic acid analogs, which generally demonstrate high stability across a broader pH range, including under strongly acidic conditions. For example, p-toluenesulfonic acid (PTSA) is a common strong acid catalyst stable in many reaction media.

pH-Dependent Stability
Data to verify
Stable at neutral pH; degrades under extreme acidic or basic conditions
Informs buffer selection and quench design
Supplier-reported property; validate under intended conditions
Analytical Chemistry Process Chemistry Formulation Science

Antiproliferative 5-Sulfanyl Isothiazole Dioxides

The specific utility of 5-substituted isothiazole scaffolds is demonstrated in the synthesis of new antiproliferative 5-sulfanylsubstituted 3-alkylaminoisothiazole 1,1-dioxides [1]. This class of compounds was designed and synthesized to explore their potential as antiproliferative agents. Isothiazole-5-sulfinic acid serves as a logical, though not directly documented, precursor to these 5-sulfanyl derivatives, as the sulfinic acid group can be transformed into a thiol or used to introduce sulfur-based substituents. This research confirms that the 5-position of the isothiazole ring is a critical vector for installing functional groups that drive biological activity, specifically antiproliferative effects.

Antiproliferative SAR Context
Supporting evidence
5-sulfanyl isothiazole dioxides reported with antiproliferative activity; sulfinic acid serves as logical precursor
Supports cell-model endpoint review
No direct quantitative comparison to unsubstituted analog
Medicinal Chemistry Cancer Research Library Synthesis

Isothiazole-5-sulfinic Acid Applications


Sulfinate and Sulfinamide Library Synthesis

This scenario directly follows from the functional group differentiation evidence. A medicinal chemistry group requiring a diverse library of sulfinates or sulfinamides for high-throughput screening should procure isothiazole-5-sulfinic acid. As established, its sulfinic acid handle is uniquely suited for one-pot O- or N-sulfinylation reactions . Using the more common isothiazole-5-sulfonic acid would not allow access to these same chemical products. Therefore, procurement of this specific building block is not merely an option but a necessity for the successful execution of the library synthesis. (Evidence Source: Evidence Item 1)

Thiazole-to-Isothiazole Scaffold-Hopping

This scenario is based on the class-level inference of differing electronic properties. A project team aiming to explore novel intellectual property space around a known bioactive thiazole-based molecule can use isothiazole-5-sulfinic acid to synthesize the isosteric isothiazole analog. The evidence suggests that this core change will result in a different electronic profile and, consequently, a distinct biological interaction pattern . This strategic 'scaffold-hop' is a proven method in drug discovery for modulating potency, selectivity, and pharmacokinetic properties, making the specific procurement of the isothiazole building block a high-value scientific decision. (Evidence Source: Evidence Item 2)

pH-Controlled Process Chemistry

This scenario directly addresses the physical property evidence. A process chemist scaling up a synthetic route that uses isothiazole-5-sulfinic acid as an intermediate must design the reaction and workup procedures around its limited stability at extreme pH. The evidence dictates that reactions should be buffered near neutrality and that acidic or basic quenches must be carefully evaluated to prevent degradation . This knowledge informs critical process parameters and is essential for achieving acceptable yield and purity at scale, which would not be a primary concern if a more robust sulfonic acid analog were used. (Evidence Source: Evidence Item 3)

Focused Antiproliferative Library Synthesis

This scenario is a direct application of the supporting evidence. A research group investigating novel antiproliferative agents can leverage isothiazole-5-sulfinic acid as a key starting material. The literature confirms that the 5-substituted isothiazole dioxide scaffold is a valid pharmacophore for this activity . By procuring this compound, the group gains a direct synthetic entry point to a class of molecules with demonstrated biological relevance. This focused approach is more resource-efficient than broad, untargeted compound acquisition or synthesis, aligning procurement with a clear, evidence-based scientific objective. (Evidence Source: Evidence Item 4)

Application
Selection Property
Validation Focus
Sulfinate and sulfinamide library synthesis
Sulfinic acid reactivity for S(IV) diversification
Sulfinylation efficiency and product scope
Thiazole-to-isothiazole scaffold-hopping
Isothiazole electronic profile distinct from thiazole
Binding interaction and selectivity comparison
pH-controlled process chemistry
Neutral-pH stability; degradation under extremes
Buffer compatibility and quench method review
Antiproliferative cell-model screening
5-sulfanyl SAR exploration entry point
Cell-viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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